3,5-Diethoxybenzaldehyde
Overview
Description
3,5-Diethoxybenzaldehyde is an organic compound with the molecular formula C11H14O3. It is a derivative of benzaldehyde, where two ethoxy groups are substituted at the 3 and 5 positions on the benzene ring. This compound is known for its use as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
3,5-Diethoxybenzaldehyde primarily targets the cellular antioxidation systems of fungi . It disrupts these systems, leading to effective control of fungal pathogens .
Mode of Action
The compound interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This disruption is achieved through the redox-active properties of this compound .
Biochemical Pathways
The affected pathways primarily involve the oxidative stress-response pathway . The compound’s action results in the disruption of cellular antioxidation, affecting components such as superoxide dismutases and glutathione reductase . This leads to downstream effects that inhibit fungal growth .
Pharmacokinetics
Its molecular weight (16617), PSA (3553000), and LogP (151630) suggest that it may have reasonable bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the destabilization of cellular redox homeostasis and inhibition of antioxidation systems . This leads to the effective inhibition of fungal growth .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Diethoxybenzaldehyde can be synthesized through the ethylation of 3,5-dihydroxybenzaldehyde. The reaction typically involves the use of ethyl iodide and a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to ensure complete ethylation.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form 3,5-diethoxybenzoic acid. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to 3,5-diethoxybenzyl alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, allowing for further functionalization of the compound. For example, nitration can introduce nitro groups at the available positions on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, often in the presence of sulfuric acid as a catalyst.
Major Products Formed:
Oxidation: 3,5-Diethoxybenzoic acid.
Reduction: 3,5-Diethoxybenzyl alcohol.
Substitution: 3,5-Diethoxy-4-nitrobenzaldehyde (in the case of nitration).
Scientific Research Applications
3,5-Diethoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its derivatives are often explored for their potential as pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of dyes, fragrances, and other specialty chemicals.
Comparison with Similar Compounds
3,5-Dimethoxybenzaldehyde: Similar in structure but with methoxy groups instead of ethoxy groups. It is used in similar applications but may have different reactivity and biological activity.
3,4,5-Trimethoxybenzaldehyde: Contains three methoxy groups and is used in the synthesis of various organic compounds.
2,5-Dimethoxybenzaldehyde: Another derivative with methoxy groups at different positions, used in organic synthesis.
Uniqueness: 3,5-Diethoxybenzaldehyde is unique due to the presence of ethoxy groups, which can influence its solubility, reactivity, and biological activity compared to its methoxy-substituted counterparts. The ethoxy groups can also affect the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
3,5-diethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-13-10-5-9(8-12)6-11(7-10)14-4-2/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPMWRCUOVSCDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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